8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Several studies focus on the synthesis and biological activity of purine derivatives, showcasing their potential in cancer research, antibacterial applications, and the study of molecular interactions:
Research by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, a related class of compounds, demonstrating potent cytotoxicity against various cancer cell lines, suggesting the structural analogs of purine derivatives, including 8-(ethylamino)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, could have significant anticancer properties (Deady et al., 2003).
Ueda et al. (1987) synthesized novel heterocycles related to purino[7,8-g]-6-azapteridines, examining their antitumor activity and vascular relaxing effects. This highlights the broader therapeutic research scope within which purine derivatives are studied for their diverse biological activities (Ueda et al., 1987).
A study on the synthesis, characterization, and in vitro antibacterial evaluation of barbituric acid derivatives by Shukla et al. (2019) demonstrated the potential of purine derivatives in combating bacterial infections, indicating the broad-spectrum antibacterial properties that could be explored in compounds like this compound (Shukla et al., 2019).
Material Science and Molecular Interactions
In the realm of materials science and molecular interactions, research has elucidated how purine derivatives can contribute to the development of new materials and the understanding of molecular interactions:
- Shukla et al. (2020) conducted a quantitative investigation on the intermolecular interactions present in a xanthine derivative, revealing insights into the design of new materials. This research underscores the significance of studying the molecular interactions of compounds like this compound for material science applications (Shukla et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna and inhibit kinases , which are proteins that regulate cellular processes.
Mode of Action
It’s suggested that similar compounds can intercalate into dna , disrupting its structure and function, and inhibit kinase enzymes , which can affect cell signaling pathways.
Biochemical Pathways
Dna intercalation and kinase inhibition can affect numerous biochemical pathways, including dna replication, transcription, and cell signaling .
Result of Action
Dna intercalation can lead to dna damage and cell death , and kinase inhibition can disrupt cell signaling pathways, potentially leading to apoptosis .
Properties
IUPAC Name |
8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-4-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-10-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAMYIIPBGRRCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.